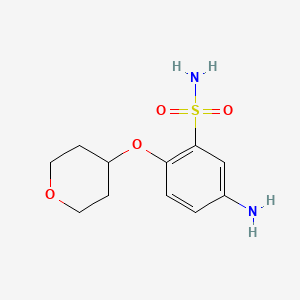
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a tetrahydro-2H-pyran-4-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yloxy Group: This can be achieved by reacting a suitable alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amino-substituted benzene derivative with a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its sulfonamide group which is known to exhibit antibacterial and diuretic properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.
Mécanisme D'action
The mechanism of action of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydro-2H-pyran-4-yloxy group can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the sulfonamide group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydropyran ring but differs in functional groups.
Uniqueness
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and tetrahydro-2H-pyran-4-yloxy groups allows for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H16N2O4S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
5-amino-2-(oxan-4-yloxy)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c12-8-1-2-10(11(7-8)18(13,14)15)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6,12H2,(H2,13,14,15) |
Clé InChI |
CYTBRTQADCVZOT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=C(C=C(C=C2)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


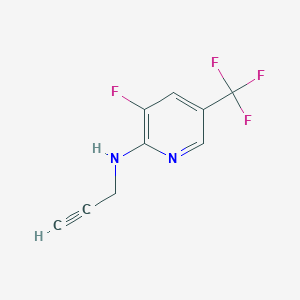
![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
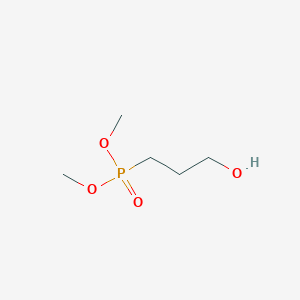
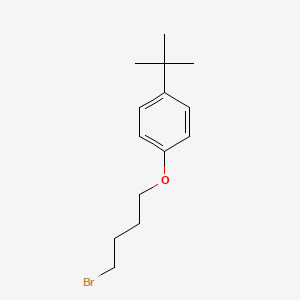
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
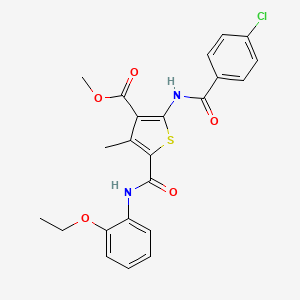
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
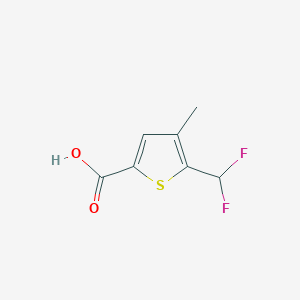

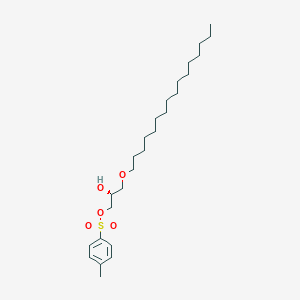
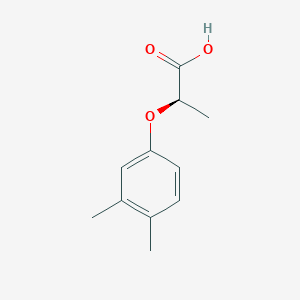
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)

